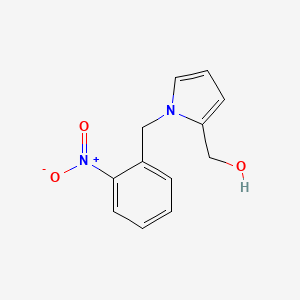

(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,15H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNOLQDPHBCRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734938 | |

| Record name | {1-[(2-Nitrophenyl)methyl]-1H-pyrrol-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773868-91-0 | |

| Record name | {1-[(2-Nitrophenyl)methyl]-1H-pyrrol-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Nitrobenzyl 1h Pyrrol 2 Yl Methanol

Strategies for the Construction of the 1H-Pyrrol-2-yl Scaffold

The pyrrole (B145914) ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. lucp.net Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction.

Traditional methods for pyrrole synthesis have been established for over a century and remain valuable for their reliability and versatility. These routes typically involve the condensation of dicarbonyl compounds with amines. uctm.eduresearchgate.net

Paal-Knorr Synthesis: This is one of the most common and straightforward methods for preparing pyrroles. journals.co.za It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.eduresearchgate.net For a precursor to (1H-pyrrol-2-yl)methanol, a suitably protected 1,4-dicarbonyl compound would be required to yield the desired 2-hydroxymethyl substituent. The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. uctm.edu

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.org The reaction yields highly substituted pyrroles. Adapting this synthesis for a (1H-pyrrol-2-yl)methanol precursor would necessitate careful selection of starting materials to ensure the correct substitution pattern.

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis utilizes the reaction of an α-haloketone with a β-ketoester and an amine (like ammonia). researchgate.net While versatile, controlling the regioselectivity to obtain a specific substitution pattern, such as that required for the target precursor, can be a challenge.

Clauson-Kaas Synthesis: This approach is particularly useful for synthesizing N-substituted pyrroles. It involves the reaction of 2,5-dimethoxytetrahydrofuran with a primary amine in the presence of an acid catalyst. researchgate.netbeilstein-journals.org This method could be employed to directly synthesize an N-substituted pyrrole, although for the target compound, a subsequent modification at the C-2 position would still be necessary.

| Synthesis Method | Starting Materials | Key Features |

| Paal-Knorr | 1,4-Dicarbonyl compound, Primary amine/Ammonia | High efficiency, straightforward, forms the pyrrole ring in one step. uctm.edujournals.co.za |

| Knorr | α-Amino ketone, β-Ketoester | Produces highly functionalized pyrroles. wikipedia.org |

| Hantzsch | α-Haloketone, β-Ketoester, Amine | Versatile for various substitutions. researchgate.net |

| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran, Primary amine | Effective for N-substituted pyrroles. beilstein-journals.org |

In recent years, the principles of green chemistry have been applied to pyrrole synthesis to reduce environmental impact. These methods focus on using safer solvents, reducing waste, and employing milder reaction conditions. lucp.net

Aqueous Media Reactions: Water has been explored as an environmentally benign solvent for pyrrole synthesis. For instance, the Clauson-Kaas reaction can be efficiently carried out in water using catalysts like ZrOCl₂·8H₂O or FeCl₃·7H₂O, offering good to excellent yields. beilstein-journals.org

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for pyrrole synthesis. Vitamin B₁ has been used as an organocatalyst for the Paal-Knorr synthesis in ethanol at room temperature. nih.gov Another green approach involves using a deep eutectic solvent system of choline chloride and urea, where urea also acts as an organocatalyst by activating the carbonyl groups through hydrogen bonding. nih.gov

Solvent-Free and Microwave-Assisted Synthesis: Conducting reactions without a solvent or under microwave irradiation can significantly reduce reaction times and energy consumption. The Paal-Knorr reaction has been successfully performed under solvent-free conditions, sometimes with catalyst support like Montmorillonite KSF clay. lucp.netjournals.co.za

| Green Approach | Catalyst/Medium | Advantages |

| Aqueous Synthesis | Water, ZrOCl₂·8H₂O, FeCl₃·7H₂O | Environmentally friendly, low cost. beilstein-journals.org |

| Organocatalysis | Vitamin B₁, Choline chloride/Urea | Metal-free, mild conditions, biodegradable catalysts. nih.gov |

| Solvent-Free | None (or solid support) | Reduced waste, simplified workup. lucp.net |

| Microwave-Assisted | N/A | Rapid reaction times, increased yields. journals.co.za |

Selective Derivatization at the Hydroxymethyl Group

Once the (1H-pyrrol-2-yl)methanol scaffold is obtained, the next critical step is the selective introduction of the 2-nitrobenzyl group onto the pyrrole nitrogen atom.

The introduction of a substituent on the pyrrole nitrogen is typically achieved through N-alkylation. Traditional methods involve deprotonating the pyrrole's N-H group with a strong base, followed by reaction with an alkyl halide. semanticscholar.org In the synthesis of (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol, the precursor (1H-pyrrol-2-yl)methanol would be treated with a 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide or chloride).

The reaction proceeds via a nucleophilic substitution mechanism. The pyrrolide anion, generated by the base, acts as a nucleophile and attacks the electrophilic benzylic carbon of the 2-nitrobenzyl halide, displacing the halide ion and forming the N-C bond. semanticscholar.orgnih.gov It is crucial that the hydroxyl group of the precursor does not interfere, which is generally achievable as the pyrrole N-H is more acidic and reactive under these conditions.

The efficiency of the N-benzylation reaction is highly dependent on several factors. Optimization is key to achieving high yields and purity.

Choice of Base: A variety of bases can be used to deprotonate the pyrrole ring. Strong bases like sodium hydride (NaH), potassium hydroxide (KOH), or n-butyllithium (n-BuLi) are commonly employed. semanticscholar.orgnih.gov The choice of base can affect the reaction rate and selectivity.

Solvent: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway. Anhydrous polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are frequently used. semanticscholar.orgnih.gov

Temperature and Reaction Time: These parameters are often optimized to ensure complete reaction while minimizing side product formation. Reactions may be run at room temperature or require heating. nih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is standard practice. nih.gov

A typical procedure for a similar N-benzylation involves dissolving the pyrrole precursor in DMF, adding a base like KOH, and then adding the substituted benzyl (B1604629) bromide, stirring until the reaction is complete. nih.gov

| Parameter | Options | Rationale |

| Base | NaH, KOH, n-BuLi | To deprotonate the pyrrole N-H, creating a nucleophile. semanticscholar.orgnih.gov |

| Solvent | DMF, THF, DMSO | To dissolve reactants and facilitate the reaction. semanticscholar.orgnih.gov |

| Temperature | Room Temperature to Reflux | To control reaction rate and minimize side reactions. nih.gov |

| Reagent | 2-Nitrobenzyl bromide/chloride | Provides the electrophilic 2-nitrobenzyl group. |

Multi-Component Reactions (MCRs) and One-Pot Syntheses of Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. bohrium.comrsc.org While a direct MCR for this compound is not prominently reported, MCRs are widely used to synthesize highly substituted pyrrole analogues. orientjchem.orgrsc.org

These reactions often build the pyrrole core and install various substituents simultaneously. For example, a one-pot, four-component reaction using 5-amino-pyrazoles, aldehydes, dialkyl acetylenedicarboxylates, and isocyanides can produce fully functionalized pyrroles. rsc.org Another approach involves an organic catalytic process where an acyl anion addition generates a 1,4-dicarbonyl compound in situ, which then undergoes a Paal-Knorr reaction with an amine in the same pot. tandfonline.com

Such strategies could potentially be adapted to synthesize analogues of the target compound by carefully selecting the components. For instance, a multi-component reaction could be designed to incorporate a precursor to the hydroxymethyl group at the C-2 position and an amine that already contains the 2-nitrobenzyl moiety, thereby constructing the core structure in a highly convergent manner. These one-pot syntheses are particularly attractive for creating libraries of related compounds for further research. bohrium.comnih.gov

Analysis of Precursor and Byproduct Formation in Synthetic Pathways

A critical aspect of synthesizing this compound involves a thorough understanding of the precursors required for each pathway and the potential byproducts that may form. This analysis is crucial for optimizing reaction conditions to maximize the yield of the desired product and to simplify purification processes.

Two plausible synthetic routes are considered:

Route A: N-Alkylation of a Pyrrole Precursor. This pathway involves the reaction of a suitable pyrrole derivative with a 2-nitrobenzyl halide.

Route B: Reduction of a Pyrrole-2-Carboxaldehyde. This approach starts with the corresponding aldehyde, (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)carbaldehyde, which is then reduced to the target alcohol.

The N-alkylation of pyrroles is a common method for introducing substituents onto the nitrogen atom. In this pathway, the primary precursors are a pyrrole derivative and an alkylating agent.

Precursors:

Pyrrole Substrate: Two main options exist for the pyrrole starting material:

Pyrrole-2-methanol: Direct alkylation of this substrate would lead to the target compound in a single step.

Pyrrole-2-carboxaldehyde: Alkylation of this aldehyde followed by a subsequent reduction step would also yield the desired product.

Alkylating Agent: The typical alkylating agent is 2-nitrobenzyl bromide or 2-nitrobenzyl chloride . These are commercially available or can be synthesized from 2-nitrotoluene.

Base: A base is required to deprotonate the pyrrole nitrogen, rendering it nucleophilic. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH).

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically employed to facilitate the reaction.

Byproduct Formation:

The N-alkylation of pyrroles is not always perfectly selective, and several byproducts can be formed, leading to a more complex reaction mixture.

C-Alkylated Isomers: Pyrrole is an aromatic heterocycle, and its anion is ambident, meaning it has multiple nucleophilic sites. Besides the desired N-alkylation, alkylation can also occur at the carbon atoms of the pyrrole ring, primarily at the C2 and C3 positions, to yield C-alkylated byproducts. The ratio of N- to C-alkylation is influenced by factors such as the counter-ion, solvent, and temperature.

Over-alkylation: If a strong base is used in stoichiometric amounts, it is possible for the newly formed product to be deprotonated again, leading to further reactions. However, this is less common for the synthesis of mono-substituted products.

Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted pyrrole substrate and 2-nitrobenzyl halide in the final mixture.

Products of Side Reactions of the Alkylating Agent: 2-Nitrobenzyl halides can undergo self-condensation or elimination reactions under basic conditions, although this is generally a minor pathway.

| Precursor/Byproduct | Role/Formation Pathway | Significance in Synthesis |

| Pyrrole-2-methanol | Starting material (precursor) | Direct route to the final product. |

| Pyrrole-2-carboxaldehyde | Starting material (precursor) | Requires an additional reduction step. |

| 2-Nitrobenzyl bromide | Alkylating agent (precursor) | Introduces the 2-nitrobenzyl group. |

| Sodium Hydride (NaH) | Base (precursor) | Deprotonates the pyrrole nitrogen. |

| C-Alkylated Pyrroles | Byproduct | Result from the ambident nature of the pyrrolide anion. |

| Unreacted Precursors | Byproduct | Indicate an incomplete reaction. |

This synthetic route focuses on the transformation of the aldehyde functional group in a pre-synthesized N-substituted pyrrole.

Precursors:

Starting Material: The key precursor is (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)carbaldehyde . This compound would be synthesized beforehand, likely via the N-alkylation of pyrrole-2-carboxaldehyde as described in the previous section.

Reducing Agent: A mild reducing agent is required to selectively reduce the aldehyde to an alcohol without affecting the nitro group or the pyrrole ring. Sodium borohydride (B1222165) (NaBH4) is a commonly used and effective reagent for this transformation masterorganicchemistry.comcommonorganicchemistry.com. More powerful reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce the nitro group as well.

Solvent: Protic solvents such as methanol (B129727) or ethanol are typically used for sodium borohydride reductions.

Byproduct Formation:

The reduction of aldehydes with sodium borohydride is generally a clean and high-yielding reaction. However, some byproducts are possible.

Unreacted Aldehyde: If the reaction does not go to completion due to insufficient reducing agent or short reaction times, the starting material, (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)carbaldehyde, will remain in the product mixture.

Over-reduction Products: While sodium borohydride is generally selective for aldehydes and ketones, prolonged reaction times or harsh conditions could potentially lead to the reduction of the nitro group to an amine or other intermediate reduction products. However, this is not a typical outcome under standard conditions masterorganicchemistry.com.

Borate Esters: The reaction proceeds through the formation of borate ester intermediates. Hydrolysis during the work-up is necessary to liberate the final alcohol product. Incomplete hydrolysis could lead to the presence of these esters.

| Precursor/Byproduct | Role/Formation Pathway | Significance in Synthesis |

| (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)carbaldehyde | Starting material (precursor) | The direct precursor to the target alcohol. |

| Sodium Borohydride (NaBH4) | Reducing agent (precursor) | Selectively reduces the aldehyde to an alcohol. masterorganicchemistry.comcommonorganicchemistry.com |

| Unreacted Aldehyde | Byproduct | Indicates an incomplete reduction. |

| Nitro-group Reduction Products | Potential Byproduct | Possible with stronger reducing agents or harsh conditions. |

| Borate Esters | Intermediate/Potential Byproduct | Formed during the reduction; requires hydrolysis. |

Photochemical Reactivity and Mechanistic Investigations of 1 2 Nitrobenzyl 1h Pyrrol 2 Yl Methanol

Detailed Photolysis Mechanism of the 2-Nitrobenzyl Ether Linkage

The photodeprotection of 2-nitrobenzyl derivatives is initiated by an intramolecular redox reaction. The process for (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol follows a well-established pathway for 2-nitrobenzyl ethers, which proceeds through several key transient species.

Upon absorption of a photon (typically in the 340-365 nm range), the 2-nitrobenzyl group is promoted to an electronically excited state. researchgate.netnih.gov The primary photochemical event is an intramolecular hydrogen atom transfer from the benzylic carbon (the -CH2- group attached to the pyrrole (B145914) nitrogen) to one of the oxygen atoms of the ortho-nitro group. researchgate.netresearchgate.net This rapid tautomerization process leads to the formation of a transient species known as an aci-nitro intermediate. researchgate.net This intermediate exists in two isomeric forms, (Z)- and (E)-aci-nitro, which absorb strongly around 400 nm and are often detectable by flash photolysis techniques. psu.edu The formation of the aci-nitro intermediate is the crucial light-dependent step that initiates the entire cleavage process.

Photoexcitation : The 2-nitrobenzyl group absorbs UV light.

Hydrogen Abstraction : An intramolecular hydrogen transfer forms the aci-nitro intermediate.

Cyclization : The aci-nitro intermediate cyclizes to a benzisoxazoline derivative.

Rearrangement & Cleavage : The cyclic intermediate rearranges, breaking the C-O bond and releasing the alcohol and 2-nitrosobenzaldehyde.

The primary byproduct of the photolysis of this compound is 2-nitrosobenzaldehyde. psu.edu This species is itself photoreactive and can absorb light in the same region used for photolysis, a phenomenon known as the "inner filter effect." This competitive absorption can reduce the efficiency of the photorelease, especially at high conversions or high concentrations, as the byproduct effectively shields the unreacted parent compound from incident photons. psu.edu

Furthermore, 2-nitrosobenzaldehyde is a reactive molecule that can potentially undergo secondary reactions, such as condensation or reactions with other components in a biological system, which can be a disadvantage in certain applications. researchgate.netpsu.edu These side reactions and the optical properties of the byproduct are critical considerations for the practical application of 2-nitrobenzyl protecting groups.

Kinetic Studies of Photodeprotection

The efficiency of the photorelease process is characterized by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (photorelease) to the number of photons absorbed by the system.

While specific kinetic data for the photolysis of this compound are not extensively available in the public literature, the quantum yields for related 2-nitrobenzyl compounds have been widely studied. The quantum yield is known to be highly dependent on the nature of the leaving group, the substitution pattern on the nitrobenzyl ring, and the solvent. researchgate.netresearchgate.net

For simple 2-nitrobenzyl alcohols, quantum yields can be quite high, with values around 0.6 reported for 2-nitrobenzyl alcohol itself. deepdyve.comrsc.orgnih.gov However, for more complex leaving groups, the quantum yields can vary significantly. The electronic properties of the leaving group can influence the stability of the intermediates and transition states in the cleavage pathway. Research has shown a correlation between the efficiency of release and the stability of the radical formed by hydrogen abstraction at the benzylic position. researchgate.netresearchgate.net

The table below presents representative quantum yields for the photolysis of various 2-nitrobenzyl derivatives, illustrating the typical range of efficiencies observed for this class of compounds.

| Compound | Leaving Group | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 2-Nitrobenzyl alcohol | -OH (internal conversion) | ~0.6 | deepdyve.comrsc.org |

| 1-(2-Nitrophenyl)ethyl phosphate | Phosphate | 0.49–0.63 | nih.gov |

| 4,5-Dimethoxy-2-nitrobenzyl ether of an InsP3 analogue | InsP3 analogue | 0.09 | psu.edu |

| 2-Nitrobenzyl-linker-DNA | Oligonucleotide | Not specified, but cleavage is efficient | nih.gov |

The rate of release is also a critical parameter, particularly for applications requiring rapid liberation of the active species. The decay of the aci-nitro intermediate and subsequent dark reactions typically occur on the microsecond to millisecond timescale, depending on pH, buffer conditions, and the leaving group's nature. psu.edu

Effects of Solvent Polarity and pH on Photoreactivity

The photoreactivity of 2-nitrobenzyl compounds, including this compound, is profoundly influenced by the surrounding solvent environment and the pH of the medium. The photochemical release process is initiated by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, which leads to the formation of a transient aci-nitro intermediate. The subsequent fate of this intermediate is highly dependent on solvent polarity and pH.

In aqueous solutions, the decay of the aci-nitro intermediate can proceed through two primary competing pathways. The balance between these pathways is dictated by the pH of the solution. In neutral to mildly acidic or basic conditions (pH 3-8), the predominant mechanism involves the cyclization of the aci-nitro intermediate to form a transient benzisoxazolidine. This is followed by ring-opening to yield a carbonyl hydrate, which then decomposes to release the protected molecule and 2-nitrosobenzaldehyde.

The polarity of the solvent also plays a crucial role. Polar solvents can stabilize the charged intermediates and transition states involved in the photoreaction, potentially influencing the reaction rates. For instance, in polar protic solvents like water, the formation and subsequent reactions of the aci-nitro intermediate are facilitated. In contrast, nonpolar solvents may favor different reaction kinetics or pathways.

The pyrrole moiety in this compound, being an electron-rich aromatic system, can also influence the photochemical process. Its electron-donating nature can affect the electronic properties of the 2-nitrobenzyl chromophore and potentially the stability of the intermediates formed upon photolysis.

A summary of the expected effects of solvent and pH on the photoreactivity of 2-nitrobenzyl compounds is presented in the table below.

| Condition | Predominant Mechanism | Expected Effect on this compound |

| Aqueous Solution (pH 3-8) | Cyclization to benzisoxazolidine intermediate | Efficient photorelease is expected, following the classical pathway. |

| Aqueous Solution (Acidic/Basic) | Proton transfer to form hydrated nitroso compounds | The photorelease mechanism may shift, potentially altering the reaction kinetics. |

| Aprotic Solvents | Proton transfer to form hydrated nitroso compounds | The photorelease is likely to proceed through the proton transfer pathway. |

| High Polarity Solvents | Stabilization of intermediates | May enhance the rate of photorelease by stabilizing charged transient species. |

| Low Polarity Solvents | Altered reaction kinetics | May lead to different reaction rates compared to polar environments. |

Wavelength Dependency and Multi-Photon Activation Strategies

The absorption of light is the initial and critical step in the photochemistry of this compound. The wavelength of light required for efficient activation and strategies to enable activation with lower energy light are key areas of investigation.

The parent 2-nitrobenzyl group typically absorbs in the UV region, which can be detrimental to biological systems and may not allow for deep tissue penetration. A significant goal in the field of photolabile protecting groups is to shift the excitation wavelength to longer, less damaging wavelengths (the near-UV or visible range). This can be achieved by modifying the chemical structure of the 2-nitrobenzyl chromophore.

Introducing electron-donating substituents onto the benzene (B151609) ring of the 2-nitrobenzyl group can extend the π-conjugated system, leading to a bathochromic (red) shift in the absorption maximum. The electron-rich pyrrole group in this compound itself is expected to contribute to a slight red-shift compared to an unsubstituted 2-nitrobenzyl alcohol.

Further modifications, such as the addition of alkoxy or amino groups to the 4 and 5 positions of the benzene ring, have been shown to be effective in shifting the absorption to longer wavelengths. For example, the 4,5-dimethoxy-2-nitrobenzyl group is a well-known derivative with a red-shifted absorption spectrum. The presence of the pyrrole moiety, in conjunction with other electron-donating groups, could potentially lead to even more significant shifts.

The following table illustrates the effect of substituents on the maximum absorption wavelength (λmax) of the 2-nitrobenzyl chromophore.

| 2-Nitrobenzyl Derivative | Substituents | Expected λmax Shift |

| 2-Nitrobenzyl alcohol | None | Baseline UV absorption |

| 4,5-Dimethoxy-2-nitrobenzyl alcohol | 4,5-dimethoxy | Red-shifted |

| This compound | 1-(pyrrol-2-yl)methanol | Slight red-shift expected |

| Substituted this compound | e.g., 4,5-dimethoxy | Further red-shift expected |

Two-photon excitation (TPE) is an alternative activation strategy that utilizes the simultaneous absorption of two lower-energy photons to excite the chromophore. This approach offers advantages such as increased spatial resolution and deeper tissue penetration. The efficiency of TPE is quantified by the two-photon absorption cross-section (σ2).

For 2-nitrobenzyl compounds, the two-photon absorption cross-sections are generally modest. However, these values can be enhanced by molecular design. Similar to tuning the one-photon absorption, extending the π-conjugation of the chromophore can increase the two-photon absorption cross-section. The introduction of electron-donating groups, like the pyrrole ring in this compound, can contribute to a larger change in dipole moment upon excitation, which is a key factor for enhancing two-photon absorption.

The exploration of two-photon excitation for this compound would involve measuring its two-photon absorption spectrum and determining the cross-section at various wavelengths. The goal is to identify a wavelength where efficient two-photon uncaging can be achieved with readily available lasers, typically in the near-infrared region.

| Compound Class | Key Structural Features | Potential for Two-Photon Absorption |

| Standard 2-Nitrobenzyl Compounds | Limited π-conjugation | Modest σ2 values |

| Pyrrole-Containing Conjugated Systems | Extended π-conjugation, electron-rich pyrrole | High σ2 values observed in some cases nih.gov |

| This compound | Pyrrole as an electron-donating substituent | Expected to have a higher σ2 than unsubstituted 2-nitrobenzyl alcohol |

Applications of 1 2 Nitrobenzyl 1h Pyrrol 2 Yl Methanol in Advanced Chemical Synthesis

Utilization as a Photocaged Building Block for Complex Architectures

The core utility of (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol lies in its function as a "caged" building block. irb.hr The 2-nitrobenzyl group masks the reactive N-H bond of the pyrrole (B145914) ring, rendering it inert to many chemical conditions. Upon irradiation, typically with UV light (around 300-360 nm), the nitrobenzyl group is cleaved, regenerating the N-H pyrrole and releasing a 2-nitrosobenzaldehyde byproduct. thermofisher.comnih.gov This clean, light-induced deprotection allows chemists to introduce a reactive pyrrole-methanol unit into a molecular structure at a desired stage of a synthesis, enabling the construction of intricate and complex architectures that might be difficult to access through conventional methods.

The pyrrole nucleus is a fundamental structural motif present in a vast array of pharmaceuticals, natural products, and functional materials. researchgate.netnih.gov The controlled, light-induced release of (1H-pyrrol-2-yl)methanol from its photocaged precursor provides a strategic advantage in the synthesis of complex pyrrole conjugates.

After photolytic deprotection, the newly exposed N-H bond and the C2-methanol group of the pyrrole become available for a variety of subsequent chemical transformations. nih.gov For instance, the N-H can undergo reactions such as alkylation, acylation, or arylation, while the methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. This dual functionality allows for the molecule to be incorporated into larger systems, such as peptides, oligonucleotides, or polymers, in a controlled manner. The process allows for the late-stage functionalization of complex molecules, where sensitive substrates might not tolerate the harsh conditions required for traditional deprotection methods. nih.gov

Table 1: Potential Post-Deprotection Reactions for Pyrrole Conjugate Synthesis

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Pyrrole N-H | N-Alkylation | Substituted Pyrroles |

| Pyrrole N-H | N-Acylation | Pyrrole Amides |

| Pyrrole N-H | Michael Addition | Functionalized Pyrrolidines |

| C2-Methanol | Oxidation | Pyrrole-2-carbaldehyde |

| C2-Methanol | Esterification | Pyrrole Esters |

| C2-Methanol | Etherification | Pyrrole Ethers |

This interactive table outlines potential synthetic pathways following the photolytic removal of the 2-nitrobenzyl group.

The ability to trigger a chemical reaction at a specific location and time with light is a cornerstone of advanced materials science. nih.gov Photocaged building blocks like this compound are instrumental in achieving this spatiotemporal control in polymer synthesis. chemrxiv.orgrsc.org

By incorporating this molecule into a polymer backbone or as a pendant group, the material can be rendered photoresponsive. nih.gov Upon exposure to a focused light source, such as a laser, the 2-nitrobenzyl groups are cleaved only in the irradiated areas. researchgate.net This localized deprotection can expose reactive sites (the N-H or methanol groups) that can then be used to initiate further polymerization, cross-linking, or surface functionalization. This technique allows for the fabrication of complex three-dimensional microstructures, patterned surfaces, and hydrogels with precisely defined chemical and physical properties. rsc.orgnih.gov For example, a hydrogel containing the caged compound could be locally degraded or modified by light, enabling the controlled release of encapsulated molecules or directing cell growth in tissue engineering applications. nih.gov

Role in the Synthesis of Optically Active Compounds

The synthesis of chiral molecules, particularly those containing nitrogen heterocycles like pyrrolidine, is of paramount importance in medicinal chemistry. unibo.itrsc.org While pyrroles are aromatic and achiral, they are common precursors to chiral pyrrolidines and other optically active compounds through asymmetric reduction or functionalization. unibo.it

In these multi-step syntheses, protecting groups are crucial for masking certain reactive sites while transformations occur elsewhere in the molecule. The 2-nitrobenzyl group serves as an excellent photolabile protecting group for the pyrrole nitrogen. Its key advantage is the mild, non-invasive method of removal. Asymmetric reactions often employ sensitive chiral catalysts or generate delicate stereocenters that can be compromised by the acidic, basic, or hydrogenolytic conditions required to remove traditional protecting groups. By using a photocage, the protecting group can be removed at the end of a synthetic sequence with light, preserving the integrity of the hard-won chirality. rsc.orgtcichemicals.com For instance, an asymmetric reaction could be performed on a side chain attached to the pyrrole ring while the nitrogen is protected by the 2-nitrobenzyl group. Subsequent photolysis would yield the final optically active product under neutral conditions.

Precursor in Cascade Reactions and Chemical Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity. baranlab.org The photolytic cleavage of this compound can be designed to be the initiating event for such a cascade.

Upon irradiation, the uncaging event generates the (1H-pyrrol-2-yl)methanol intermediate. This molecule, with its proximal N-H and hydroxymethyl functionalities, is primed for intramolecular reactions. For example, under certain conditions, the uncaged intermediate could be designed to undergo a cyclization-elimination sequence or participate in an intramolecular Pictet-Spengler-type reaction if tethered to a suitable reaction partner. researchgate.net The initiation of the reaction by light provides a level of control that is difficult to achieve with thermal or chemical triggers, allowing the cascade to be started on demand. This strategy is particularly powerful for synthesizing complex fused-ring systems from relatively simple, linear precursors. nih.gov

Design and Synthesis of Photo-Activatable Probes and Ligands

The field of chemical biology relies on tools that can probe and control biological processes in living systems with high precision. nih.gov Photo-activatable molecules, or "caged compounds," are a primary tool for achieving this control. nih.govacs.org By attaching a photolabile group like 2-nitrobenzyl to a biologically active molecule, its function can be turned off. The molecule can be introduced to a biological system in its inactive form, and its activity can be restored at a specific time and location by shining light, allowing researchers to study its effects with unprecedented spatiotemporal resolution. thermofisher.comunimi.it

This compound serves as a valuable precursor for the synthesis of such photo-activatable probes and ligands. The pyrrole-methanol scaffold can be elaborated into a more complex structure that has a specific biological target, such as a receptor or an enzyme. researchgate.net The 2-nitrobenzyl group, attached to the pyrrole nitrogen, ensures that the final molecule remains biologically inert. nih.govacs.org For example, a compound where the pyrrole is part of a ligand for a G protein-coupled receptor could be synthesized. In its caged form, it would not bind to the receptor. Upon illumination of specific cells or tissues, the ligand would be released, activating the receptor and allowing for the study of the resulting downstream signaling pathways. acs.org

Table 2: Properties of Common Photolabile Caging Groups

| Caging Group | Typical Wavelength (nm) | Key Features |

|---|---|---|

| 2-Nitrobenzyl (NB) | ≤ 360 | Well-established, robust, good quantum yields. nih.gov |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~355 | Longer wavelength absorption, more efficient use of 340-360 nm light. thermofisher.com |

| Coumarin-based | 350-450+ | Often have higher two-photon absorption cross-sections, suitable for deeper tissue penetration. nih.gov |

| BODIPY-based | ~500 (Green light) | Activatable with visible light, reducing potential phototoxicity. nih.gov |

This interactive table compares the properties of the 2-nitrobenzyl group with other common photocages used in chemical synthesis and biology.

Advanced Spectroscopic Characterization and Time Resolved Studies

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

While standard spectroscopic methods confirm the basic connectivity of atoms, advanced techniques are required to probe the molecule's conformational landscape and vibrational properties in detail.

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol. The molecule possesses significant conformational freedom due to rotation around the N1-C(benzyl) and C(benzyl)-C(aromatic) single bonds. The relative orientation of the pyrrole (B145914) and nitrobenzyl rings is not fixed and can exist in a dynamic equilibrium of different conformers scielo.brresearchgate.net.

One-dimensional (1D) ¹H and ¹³C NMR spectra can reveal the presence of multiple conformers if their interchange is slow on the NMR timescale, leading to two sets of signals scielo.br. For this compound, fast rotation at room temperature is expected, resulting in averaged signals. The precise chemical shifts are sensitive to the electronic environment and the molecule's average conformation.

Two-dimensional (2D) NMR techniques are essential for a more detailed analysis.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other (typically <5 Å). Correlations between protons on the pyrrole ring and the nitrobenzyl ring would provide direct evidence of their spatial proximity and help define the preferred orientation of these two ring systems relative to each other researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, aiding in the unambiguous assignment of all signals in complex regions of the spectrum researchgate.net.

The conformational equilibrium can be influenced by solvent polarity and temperature. Variable temperature (VT) NMR studies could be employed to study the energetics of the rotational barriers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on the analysis of structurally similar compounds such as substituted pyrroles and nitrobenzyl derivatives harvard.edunih.gov.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyrrole H3 | ~6.1 | ~108 | |

| Pyrrole H4 | ~6.2 | ~110 | |

| Pyrrole H5 | ~6.7 | ~122 | |

| CH₂ (Pyrrole) | ~4.6 | ~58 | Attached to the pyrrole ring at C2. |

| OH | Variable (broad) | - | Chemical shift is concentration and solvent dependent. |

| CH₂ (Benzyl) | ~5.5 | ~48 | N-CH₂-Ar linkage. |

| Nitrobenzyl H3' | ~7.6 | ~128 | Ortho to the CH₂ group. |

| Nitrobenzyl H4' | ~7.5 | ~133 | |

| Nitrobenzyl H5' | ~7.4 | ~129 | |

| Nitrobenzyl H6' | ~8.1 | ~125 | Ortho to the NO₂ group. |

| Pyrrole C2 | - | ~132 | |

| Pyrrole C5 | - | ~122 | |

| Nitrobenzyl C1' | - | ~134 | Point of attachment for the CH₂ group. |

| Nitrobenzyl C2' | - | ~148 | Point of attachment for the NO₂ group. |

Infrared (IR) Spectroscopy: Particularly sensitive to polar functional groups, IR spectroscopy would clearly show characteristic absorption bands for the O-H group of the methanol (B129727) moiety, the N-O bonds of the nitro group, and C-H bonds of the aromatic and pyrrole rings.

Raman Spectroscopy: This technique is more sensitive to non-polar, symmetric vibrations and would be particularly useful for characterizing the vibrations of the aromatic rings and the C-C backbone.

A detailed assignment of the vibrational modes can be supported by computational methods, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of both IR and Raman bands.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Frequency ranges are based on established data for the respective functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | IR | 3500 - 3200 (broad) | Hydroxyl group of the methanol moiety. |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Benzene (B151609) and pyrrole rings. |

| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 | CH₂ groups. |

| Asymmetric NO₂ Stretch | IR | 1570 - 1500 (strong) | Nitro group. |

| Symmetric NO₂ Stretch | IR | 1370 - 1300 (strong) | Nitro group. |

| C=C Aromatic Stretch | IR, Raman | 1625 - 1475 | Benzene and pyrrole ring skeletal vibrations. |

| C-O Stretch | IR | 1260 - 1000 | Primary alcohol. |

| C-N Stretch | IR | 1335 - 1250 | Aromatic amine (pyrrole-N) and benzyl-N bond. |

Ultrafast Spectroscopy for Intermediates and Reaction Dynamics

The key functionality of this compound lies in its ability to undergo a photochemical reaction, releasing the pyrrole-methanol moiety upon UV irradiation. Ultrafast spectroscopy is indispensable for observing the transient intermediates and mapping the reaction dynamics on their natural femtosecond to nanosecond timescales nih.gov. The photochemical mechanism is dominated by the well-studied behavior of the ortho-nitrobenzyl (ONB) caging group acs.orgnih.govacs.org.

Femtosecond transient absorption spectroscopy (TAS) is the premier technique for studying the photochemistry of ONB compounds nih.gov. A "pump" laser pulse excites the molecule, and a delayed "probe" pulse measures the absorption spectrum of the resulting transient species. By varying the delay time, a movie of the photochemical reaction can be created nih.gov.

Upon excitation with UV light (e.g., ~260 nm), the following sequence of events is expected for this compound acs.orgnih.gov:

Excitation to Singlet State (S₁): The molecule is promoted to an electronically excited singlet state. This state is extremely short-lived.

Excited State Intramolecular Hydrogen Transfer (ESIHT): The key step involves the transfer of a benzylic hydrogen atom to one of the oxygen atoms of the nitro group. This occurs from the singlet state within picoseconds, forming a transient species known as an aci-nitro intermediate nih.govacs.org.

Intersystem Crossing (ISC): In competition with ESIHT from the singlet state, the molecule can undergo intersystem crossing to the triplet excited state (T₁). This triplet state can also undergo hydrogen transfer to form the aci-nitro intermediate, but on a slightly longer timescale acs.orgnih.gov.

Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic C-N bond. This releases the (1H-pyrrol-2-yl)methanol and forms a 2-nitrosobenzaldehyde byproduct nih.govrsc.org.

TAS allows for the direct observation of the aci-nitro intermediate, which has a characteristic absorption in the visible region (~400-450 nm) nih.gov.

Table 3: Key Transient Species and Lifetimes in the Photolysis of ortho-Nitrobenzyl Compounds Data based on studies of analogous ONB phototriggers nih.govacs.org.

| Species/Process | Technique | Characteristic Wavelength (nm) | Typical Lifetime/Formation Time |

| Singlet Excited State (S₁) | TAS, TRF | Excited State Absorption (e.g., ~405 nm) | ~1-15 ps |

| Triplet Excited State (T₁) | TAS | Excited State Absorption | Formed via ISC in ~1-15 ps |

| aci-Nitro Intermediate (Singlet) | TAS | Ground State Bleach & Product Absorption (~420 nm) | Formed via ESIHT in ~1-15 ps |

| aci-Nitro Intermediate (Triplet) | TAS | Product Absorption (~420 nm) | Formed in nanoseconds |

| Final Products | MS, NMR | - | Formed on microsecond to millisecond timescale |

Time-resolved fluorescence and phosphorescence can provide complementary information on the excited-state dynamics.

Time-Resolved Fluorescence (TRF): Most nitroaromatic compounds, including ONB derivatives, are weakly fluorescent. The excited singlet state is rapidly depopulated by the highly efficient ESIHT process and intersystem crossing acs.org. Therefore, the fluorescence quantum yield is expected to be very low. However, TRF measurements can still determine the lifetime of the S₁ state, which is expected to be in the low picosecond range, consistent with TAS data researchgate.netresearchgate.net.

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a vital tool for identifying the final products of the photochemical reaction, thereby confirming the proposed mechanistic pathway. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm the elemental composition of the products.

Following UV irradiation of a solution of this compound, electrospray ionization mass spectrometry (ESI-MS) would be used to detect the key products rsc.org:

Released Moiety: (1H-pyrrol-2-yl)methanol

Byproduct: 2-Nitrosobenzaldehyde

Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the parent ion, providing further structural confirmation. The fragmentation of the parent molecule would likely involve cleavage of the weakest bonds, such as the benzylic C-N bond, providing insight into the molecule's stability. Based on studies of similar benzyl (B1604629) derivatives, characteristic fragments can be predicted nih.gov.

Table 4: Predicted Key Ions in Mass Spectrometric Analysis of this compound and its Photoproducts Molecular Weight of Parent C₁₂H₁₂N₂O₃ = 232.24 g/mol .

| Ion | Formula | Predicted m/z | Origin |

| [M+H]⁺ | C₁₂H₁₃N₂O₃⁺ | 233.09 | Protonated parent molecule. |

| [C₅H₈NO]⁺ | C₅H₈NO⁺ | 98.06 | Fragment from cleavage of the benzylic C-N bond (pyrrol-methanol moiety). |

| [C₇H₆NO₂]⁺ | C₇H₆NO₂⁺ | 136.04 | Fragment from cleavage of the benzylic C-N bond (nitrobenzyl moiety). |

| [C₅H₇NO+H]⁺ | C₅H₈NO⁺ | 98.06 | Protonated (1H-pyrrol-2-yl)methanol (photoproduct). |

| [C₇H₅NO₂+H]⁺ | C₇H₆NO₂⁺ | 136.04 | Protonated 2-nitrosobenzaldehyde (photoproduct). |

Theoretical and Computational Chemistry Investigations of 1 2 Nitrobenzyl 1h Pyrrol 2 Yl Methanol

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol, the HOMO is expected to be predominantly localized on the electron-rich pyrrole (B145914) ring. This region acts as the primary electron donor in chemical reactions and charge-transfer interactions nih.gov.

LUMO: The LUMO is anticipated to be centered on the electron-deficient 2-nitrobenzyl moiety. The strongly electron-withdrawing nitro group lowers the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack or electron acceptance nih.govacs.org.

The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The charge distribution, influenced by the electronegative nitro group and the aromatic pyrrole system, dictates the molecule's electrostatic potential and intermolecular interactions nih.gov. The nitro group creates a significant partial positive charge on the adjacent benzylic carbon and the aromatic ring, while the pyrrole nitrogen and carbons carry partial negative charges.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound based on Analogous Compounds

| Property | Predicted Value (eV) | Description |

| HOMO Energy | ~ -6.0 to -5.5 | Localized on the pyrrole moiety, indicating its role as the primary electron-donating part of the molecule. |

| LUMO Energy | ~ -2.0 to -1.5 | Localized on the nitrobenzyl group, highlighting its electron-accepting character. |

| HOMO-LUMO Gap (E_gap) | ~ 4.0 to 3.5 | Suggests moderate reactivity and corresponds to electronic transitions in the UV region of the spectrum. |

Note: These values are estimations based on DFT calculations reported for substituted pyrroles and nitroaromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of organic molecules acs.orgchemrxiv.orgresearchgate.netchemrxiv.org. For this compound, the UV-Vis absorption spectrum is predicted to be dominated by electronic transitions involving the nitroaromatic chromophore.

Absorption: The primary absorption band is expected in the UV region, corresponding to a π-π* transition within the nitrobenzyl group. This transition, often from the HOMO (on the pyrrole) to the LUMO (on the nitrobenzyl group), is an intramolecular charge transfer (CT) transition nih.gov. Studies on similar 2-nitrobenzyl compounds show characteristic absorptions that trigger their photochemical reactions researchgate.netresearchgate.net.

Emission: Nitroaromatic compounds are typically non-fluorescent or very weakly fluorescent. This is because the absorbed energy is rapidly dissipated through non-radiative pathways, such as efficient intersystem crossing to triplet states or decay via dark charge-transfer states nih.govresearchgate.net. Therefore, this compound is not expected to exhibit significant fluorescence.

Table 2: Predicted Photophysical Properties for this compound

| Property | Predicted Value/Characteristic | Computational Method |

| Maximum Absorption (λ_max) | ~260-340 nm | TD-DFT |

| Molar Absorptivity (ε) | Moderate to High | TD-DFT |

| Fluorescence | Negligible (Quenched) | FMO Analysis |

Note: Predicted values are based on experimental and computational data for 2-nitrobenzyl derivatives.

Computational Modeling of Photodeprotection Pathways

The key function of the 2-nitrobenzyl group is its ability to be removed upon UV irradiation. Computational modeling is instrumental in mapping the intricate multi-step reaction mechanism that follows photoexcitation.

Upon absorption of a UV photon, the molecule is promoted to an electronically excited state. Computational methods can map the potential energy surface (PES) of these excited states to identify the most likely reaction pathways researchgate.netacs.org. For 2-nitrobenzyl compounds, the initial photochemical event is a well-established intramolecular hydrogen atom transfer. Theoretical studies on model systems like 2-nitrotoluene have detailed this process, showing the pathway from the initial excited state to an intermediate species researchgate.netacs.org. Mapping the PES helps to locate transition states and intermediates, providing activation energies and reaction coordinates for the entire photochemical transformation.

The widely accepted mechanism for the photodeprotection of 2-nitrobenzyl compounds, which can be simulated computationally, involves several key steps:

Photoexcitation: The molecule absorbs a photon, promoting an electron to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the methanol (B129727) group. This forms a transient species known as an aci-nitro intermediate researchgate.net.

Cyclization and Rearrangement: The aci-nitro intermediate is unstable and undergoes a series of rapid transformations. It typically cyclizes to form a bicyclic benzisoxazoline derivative.

Decomposition: This cyclic intermediate rearranges and decomposes in what is often referred to as a "dark" reaction (not requiring light). This final step results in the cleavage of the benzylic carbon-nitrogen bond, releasing the protected pyrrole moiety as pyrrole-2-carbaldehyde and forming a 2-nitrosobenzaldehyde byproduct researchgate.net.

Computational simulations can model the energetics of each step, confirming the feasibility of this pathway and providing insights into the reaction kinetics.

Prediction of Reactivity and Selectivity in Subsequent Reactions

Following photodeprotection, two new molecules are formed: pyrrole-2-carbaldehyde and 2-nitrosobenzaldehyde. DFT-based reactivity descriptors can predict their subsequent chemical behavior.

Pyrrole-2-carbaldehyde: The pyrrole ring is an electron-rich aromatic system, highly reactive towards electrophiles. Computational analysis using local reactivity descriptors, such as Fukui functions or multiphilic descriptors, can pinpoint the most nucleophilic sites nih.gov. The C2 and C5 positions of the pyrrole ring are generally the most susceptible to electrophilic attack uobaghdad.edu.iq. The aldehyde group is an electrophilic site, susceptible to attack by nucleophiles.

2-Nitrosobenzaldehyde: This molecule is also reactive. The nitroso group can participate in various reactions, and the aldehyde group is a reactive site for nucleophilic addition researchgate.net. The molecule can undergo condensation reactions or be oxidized. Its reactivity is influenced by the steric hindrance and electronic effects of the ortho-nitroso group researchgate.net.

By calculating electrostatic potential maps and local philicity indices, computational chemistry can guide the synthetic use of these photogenerated products, predicting how they will interact with other reagents and forecasting the selectivity of their reactions.

Design Principles for Novel Nitrobenzyl-Pyrrole Derivatives with Tuned Photoreactivity

The photoreactivity of this compound, like other ortho-nitrobenzyl (o-NB) compounds, is governed by a well-established photochemical mechanism initiated by an intramolecular hydrogen atom transfer (HAT). researchgate.netrsc.org Theoretical and computational studies have been instrumental in elucidating the structure-property relationships that dictate the efficiency and outcome of this process. These insights form the basis for designing novel nitrobenzyl-pyrrole derivatives with precisely tuned photoreactivity for various applications, such as in photolabile protecting groups (PPGs). researchgate.netresearchgate.net The primary strategies for tuning the photoreactivity revolve around strategic chemical modifications to the o-nitrobenzyl moiety and the benzylic position. researchgate.netnih.gov

The foundational photochemical event is the intramolecular abstraction of a benzylic hydrogen by an oxygen atom of the excited nitro group, leading to the formation of an aci-nitro intermediate. researchgate.netresearchgate.net This intermediate then undergoes a series of rearrangements to release the protected substrate, in this case, the pyrrole-methanol group, and generate an o-nitrosobenzaldehyde derivative. The efficiency of this release, quantified by the quantum yield (Φ), is a critical parameter that can be modulated through rational design.

Key design principles derived from computational and experimental studies include:

Modification of the Aromatic Ring: Introducing substituents on the nitroaromatic ring is a common strategy to alter the photophysical properties of the chromophore. nih.gov Electron-donating groups, such as methoxy (B1213986) groups, can shift the absorption maximum to longer wavelengths (a red shift), which is advantageous for applications requiring deeper tissue penetration or to avoid photodamage to biological systems. researchgate.netnih.gov These substituents can also influence the character of the excited state and the efficiency of the initial hydrogen abstraction step. researchgate.net

Geometric Constraints on Hydrogen Abstraction: The rate of the initial intramolecular HAT is highly sensitive to the geometric relationship between the benzylic hydrogen and the nitro group. cdnsciencepub.com Molecular mechanics and theoretical calculations have established that the H-atom transfer reaction is strongly dependent on the distance between the benzylic hydrogen and the nitro-group oxygen (rH···O). cdnsciencepub.com Studies on rigid model systems have shown that the transfer rates decrease significantly as this distance increases from 1.3 to 1.6 Å. cdnsciencepub.com The linearity of the C-H···O angle is also a factor, although the transfer distance appears to be more critical. cdnsciencepub.com Therefore, designing derivatives where conformational flexibility is constrained to favor a short rH···O distance can enhance the rate of the primary photochemical event.

Substitution at the Benzylic Position: Introducing substituents at the α-carbon (the benzylic position) can also modulate photoreactivity. For instance, substitution with a branched alkyl group can accelerate the photorelease of the leaving group. researchgate.net This is attributed to the stabilization of the benzylic radical intermediate, which facilitates the crucial C-H bond cleavage.

These principles, grounded in theoretical and computational chemistry, provide a robust framework for the rational design of novel nitrobenzyl-pyrrole derivatives. By systematically modifying the electronic properties of the aromatic ring, the radical-stabilizing ability of the pyrrole moiety, and the steric and conformational environment around the reactive center, the photoreactivity can be precisely tuned to meet the demands of specific applications.

Research Findings on Photorelease Efficiency

The correlation between the leaving group's ability to stabilize a radical and the quantum yield of photorelease has been systematically investigated for various o-nitroveratryl-based PPGs. The findings illustrate a key design principle applicable to derivatives of this compound.

| Leaving Group (LG) | Quantum Yield (Φ) | Radical Stabilization Energy (RSE) (kcal/mol) |

|---|---|---|

| Phosphate (PO(OEt)2) | 0.08 | -4.9 |

| Acetate (OAc) | 0.05 | -3.1 |

| Trifluoroacetate (OCOCF3) | 0.01 | -6.2 |

| Benzoate (OBz) | 0.04 | -3.0 |

| Carbamate (NHBoc) | 0.17 | -1.7 |

| Tosylate (OTs) | 0.005 | -7.6 |

Data derived from studies on o-nitroveratryl derivatives, illustrating the principle that radical stabilization energies of the leaving group correlate with photorelease efficiency. researchgate.netrsc.org RSEs were computed using DFT methods.

Conclusion and Future Research Directions

Summary of Key Findings Regarding the Synthesis, Photochemistry, and Applications of (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol

This compound is a photoresponsive molecule belonging to the well-established family of ortho-nitrobenzyl (oNB) caged compounds. researchgate.netrsc.org Its synthesis can be achieved through the alkylation of pyrrole-2-methanol with 2-nitrobenzyl bromide. A related compound, (1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde), is synthesized from pyrrole-2-carboxaldehyde and 2-nitrobenzyl bromide in the presence of a base like sodium hydride. nih.gov The subsequent reduction of the aldehyde group would yield the target methanol (B129727) derivative.

The photochemistry of this compound is governed by the o-nitrobenzyl chromophore. Upon irradiation with UV light, typically in the range of 300-365 nm, the molecule undergoes an intramolecular hydrogen abstraction from the benzylic carbon to the excited nitro group. nih.gov This leads to the formation of an aci-nitro intermediate, which then rearranges to release the pyrrole-2-methanol and 2-nitrosobenzaldehyde. researchgate.netnih.gov The quantum yield of this photodeprotection process is a critical parameter, and for many o-nitrobenzyl alcohol derivatives, it is in the range of 0.1 to 0.6. researchgate.netnih.gov

The applications of this compound are primarily as a photolabile protecting group, or "caged" compound. This allows for the spatial and temporal control over the release of the bioactive pyrrole-2-methanol moiety. nih.gov Such controlled release is valuable in various fields, including chemical biology and materials science, for applications like phototriggered drug delivery, enzyme activation, and the fabrication of photoresponsive polymers and hydrogels. nih.govrsc.org

| Property | Description |

| Synthesis | Alkylation of pyrrole-2-methanol with 2-nitrobenzyl bromide. |

| Photochemistry | UV-light induced cleavage of the nitrobenzyl group, releasing pyrrole-2-methanol and 2-nitrosobenzaldehyde. |

| Applications | Photolabile protecting group for controlled release of pyrrole-2-methanol. |

Potential for Developing Advanced Photoresponsive Chemical Tools and Materials

The unique properties of this compound open up avenues for the development of sophisticated photoresponsive systems. By incorporating this molecule into larger molecular architectures, it is possible to create advanced chemical tools and materials. For instance, its integration into polymer backbones or side chains can lead to the formation of photoresponsive polymers. nih.gov Upon irradiation, the cleavage of the nitrobenzyl group can alter the polymer's properties, such as its solubility, mechanical strength, or permeability, enabling applications in areas like smart coatings, photo-patterning of surfaces, and on-demand drug release from polymeric nanoparticles. nih.govnih.gov

Furthermore, the pyrrole (B145914) moiety itself offers opportunities for further functionalization, allowing for the attachment of other molecules of interest, such as fluorescent dyes or cross-linking agents. This could lead to the development of multifunctional photoresponsive probes for biological imaging or the creation of light-degradable hydrogels for tissue engineering applications. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly enhanced by leveraging modern synthesis technologies like flow chemistry and automated platforms. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. researchgate.netyoutube.com The nitration of aromatic compounds, a key step in the synthesis of the 2-nitrobenzyl precursor, has been shown to be amenable to flow processes, offering higher yields and better selectivity. acs.org Photochemical reactions, including the deprotection of o-nitrobenzyl groups, are particularly well-suited for flow reactors, which allow for uniform light distribution and precise control over irradiation times, leading to cleaner reactions and higher yields. researchgate.netacs.org

Automated synthesis platforms can further accelerate the discovery and optimization of new photoresponsive materials based on the this compound scaffold. illinois.edu By systematically varying the substituents on both the pyrrole and the nitrobenzyl rings, large libraries of compounds can be rapidly synthesized and screened for desired photochemical and physical properties. This high-throughput approach can significantly shorten the development cycle for new advanced materials. illinois.edu

| Technology | Potential Benefits for this compound |

| Flow Chemistry | Improved control over synthesis and photolysis, enhanced safety, and scalability. researchgate.netacs.org |

| Automated Synthesis | Rapid generation of compound libraries for high-throughput screening and optimization. illinois.edu |

Prospects for Tailoring Photochemical Efficiency and Selectivity via Structural Modifications

The photochemical properties of the o-nitrobenzyl group can be finely tuned through structural modifications. The introduction of electron-donating groups, such as methoxy (B1213986) groups, on the aromatic ring can shift the absorption maximum to longer wavelengths (red-shift), allowing for the use of less damaging visible light for photolysis. researchgate.netnih.gov This is particularly important for biological applications where UV light can be harmful to cells. nih.gov

Furthermore, substitution at the benzylic carbon can influence the quantum yield and the rate of the photorelease. nih.gov By strategically modifying the structure of this compound, it is possible to optimize its photochemical efficiency and selectivity for specific applications. For instance, introducing a methyl group at the benzylic position (α-methyl substitution) has been shown to increase the quantum yield of photolysis for some o-nitrobenzyl compounds. nih.gov

| Modification | Effect on Photochemical Properties |

| Electron-donating groups on the benzene (B151609) ring | Red-shift in absorption, enabling use of longer wavelength light. nih.gov |

| Substitution at the benzylic carbon | Can increase the quantum yield of photolysis. nih.gov |

Broader Implications for Fundamental Research in Organic Photochemistry

The study of this compound and its analogues contributes to the broader understanding of fundamental processes in organic photochemistry. The intramolecular hydrogen transfer that initiates the photodeprotection of o-nitrobenzyl compounds is a classic example of a photoredox reaction. cdnsciencepub.com Detailed mechanistic studies of this process, using techniques like laser flash photolysis and time-resolved spectroscopy, can provide valuable insights into the dynamics of excited states and the factors that govern reaction pathways. cdnsciencepub.comunifr.chacs.org

Investigating the influence of the pyrrole moiety on the photochemistry of the o-nitrobenzyl group can also reveal interesting electronic and steric effects. The development of new o-nitrobenzyl-based phototriggers with tailored properties continues to be an active area of research, with implications for various fields, from fundamental chemical synthesis to cutting-edge biomedical applications. researchgate.netnih.govnih.gov

Q & A

Q. What are the standard synthetic routes for (1-(2-nitrobenzyl)-1H-pyrrol-2-yl)methanol, and how are reaction conditions optimized?

A common method involves nucleophilic substitution of pyrrole derivatives with 2-nitrobenzyl halides. For example, pyrrole-2-carboxaldehyde reacts with 2-nitrobenzyl bromide in using sodium hydride as a base under inert atmosphere (argon), yielding intermediates that can be reduced to the final alcohol . Optimization includes solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to 80°C), and monitoring via TLC. Post-reduction steps (e.g., NaBH) may follow to convert aldehyde intermediates to alcohols .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for pyrrole and nitrobenzyl groups) and hydroxymethyl protons (δ 4.0–4.5 ppm).

- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3400 cm) and nitro groups (asymmetric stretching ~1520 cm, symmetric ~1350 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should match the molecular weight (calculated: 232.22 g/mol). High-resolution MS ensures empirical formula validation .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

The 2-nitrobenzyl group is electron-withdrawing, polarizing the pyrrole ring and increasing susceptibility to nucleophilic attack at the benzylic position. This effect stabilizes intermediates during functionalization (e.g., oxidation or substitution) and may enhance crystallinity due to dipole-dipole interactions .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in molecular structure determination?

Single-crystal X-ray diffraction provides precise bond lengths and angles. Using SHELXL (via Olex2 or similar interfaces), refine hydrogen atom positions via riding models and validate thermal parameters (). For ambiguous electron density (e.g., disordered nitro groups), iterative refinement with geometric restraints and TWIN/BASF commands can resolve twinning or pseudosymmetry .

Q. What hydrogen-bonding patterns are predicted for this compound, and how do they affect crystallization?

Graph-set analysis (e.g., Etter’s rules) reveals likely (pyrrole-to-nitro) and (hydroxymethyl-to-nitro) interactions. These patterns favor layered crystal packing, as seen in related nitroaromatic pyrroles. Computational tools (Mercury, CrystalExplorer) can predict polymorphism risks by modeling alternative H-bond networks .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Analog Synthesis : Replace the nitro group with electron-donating (e.g., -OMe) or neutral (-H) substituents to assess electronic effects.

- Functional Group Variation : Modify the hydroxymethyl to carboxylate or ester groups to probe steric/electronic impacts.

- Assays : Test analogs against target enzymes (e.g., oxidoreductases) to correlate substituent effects with inhibitory activity. Use docking studies (AutoDock Vina) to rationalize binding modes .

Q. How do solvent polarity and reaction time influence yield in multi-step syntheses?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps but may hinder alcohol isolation. Switch to ethanol/water mixtures during workup to precipitate the product. Kinetic studies (HPLC monitoring) identify optimal reaction times: under reflux, 5–8 hours typically maximize conversion while minimizing byproducts (e.g., over-oxidation) .

Q. How can conflicting spectral data (e.g., NMR vs. IR) be resolved during characterization?

- Cross-Validation : Use DEPT-135 NMR to distinguish CH, CH, and CH groups; compare with HSQC for correlations.

- Dynamic Effects : Variable-temperature NMR can resolve broadening due to tautomerism or slow conformational exchange.

- Complementary Techniques : X-ray crystallography provides definitive bond connectivity, overriding ambiguous spectroscopic assignments .

Q. What computational methods predict the compound’s polymorphic behavior?

Q. How can AI-driven retrosynthesis tools expedite route optimization?

Platforms like Synthia or Chematica use reaction databases (Reaxys, CAS) to propose pathways. For this compound, prioritized routes may include:

- Step 1 : Nitration of benzyl alcohol followed by coupling to pyrrole.

- Step 2 : Late-stage hydroxymethylation via Grignard addition.

AI evaluates feasibility based on reported yields and regioselectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.